molecular formula C24H21N3O6S B1682871 4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid CAS No. 869296-13-9

4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

Cat. No. B1682871
M. Wt: 479.5 g/mol
InChI Key: CDQRIIUMNLMHRH-UHFFFAOYSA-N
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Description

This compound, also known as T-26c , is a complex organic molecule with the molecular formula C24H21N3O6S . It has a molecular weight of 479.5 g/mol . The IUPAC name for this compound is 4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid .


Molecular Structure Analysis

The compound’s structure includes a thieno[2,3-d]pyrimidin-5-yl group, a methoxyphenyl group, and a benzoic acid group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 479.5 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 9 . The exact mass and monoisotopic mass are both 479.11510657 g/mol .

Scientific Research Applications

Biochemistry - Inhibition of Matrix Metalloproteinase-13 (MMP-13)

Application Summary

T-26c is a highly potent, selective, and cell-permeable matrix metalloproteinase-13 (MMP-13) inhibitor . MMP-13 is an enzyme that breaks down collagen, a protein that provides structure and strength to tissues and organs. By inhibiting MMP-13, T-26c can potentially prevent the breakdown of collagen, which could be beneficial in diseases where excessive collagen degradation is a problem, such as osteoarthritis.

Results and Outcomes

T-26c has been shown to inhibit the breakdown of collagen in bovine nasal septum cartilage explants stimulated by IL-1β and oncostatin M by 87.4% when used at a concentration of 0.1 μM . This suggests that T-26c could potentially be used to prevent collagen degradation in other biological systems as well.

Future Directions

While specific future directions for this compound are not mentioned in the sources retrieved, thieno[2,3-d]pyrimidine derivatives have been studied for their potential in targeted therapy for PI3K, which is involved in cancer progression . This suggests potential future research directions in the field of cancer therapeutics.

properties

IUPAC Name

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQRIIUMNLMHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11525848

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid
Reactant of Route 2
4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid
Reactant of Route 3
4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid
Reactant of Route 4
4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

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